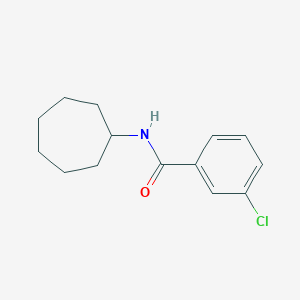

3-chloro-N-cycloheptylbenzamide

Description

Properties

IUPAC Name |

3-chloro-N-cycloheptylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAOEBFSQCPXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical synthesis involves the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with cycloheptylamine. The reaction proceeds as follows:

Triethylamine (TEA) or another tertiary base is typically added to neutralize HCl, shifting the equilibrium toward product formation.

Procedure and Conditions

-

Reagents :

-

3-Chlorobenzoyl chloride (1.0 equiv)

-

Cycloheptylamine (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Steps :

-

Yield : 70–85% (laboratory scale).

Limitations

-

Side Reactions : Hydrolysis of the acyl chloride to 3-chlorobenzoic acid if moisture is present.

-

Purification Challenges : Requires multiple recrystallizations to remove residual amine and acid byproducts.

Coupling Agent-Assisted Synthesis

Rationale for Coupling Agents

To circumvent the limitations of classical amidation, coupling agents like DIC and HOBt are employed. These reagents activate the carbonyl group, facilitating amide bond formation without generating HCl.

Protocol Using DIC/HOBt

-

Reagents :

-

3-Chlorobenzoic acid (1.0 equiv)

-

Cycloheptylamine (1.1 equiv)

-

DIC (1.2 equiv)

-

HOBt (1.2 equiv)

-

Solvent: Dichloromethane

-

-

Steps :

Advantages Over Classical Method

-

No HCl Byproduct : Eliminates the need for bulky bases like TEA.

-

Higher Efficiency : Reduced reaction time and improved atom economy.

Industrial-Scale Production

Scaling Classical Amidation

Large-Scale Coupling Agent Use

-

Catalyst Recycling : Recover DIC and HOBt via distillation.

-

Automated Purification : Implement simulated moving bed (SMB) chromatography for continuous separation.

Optimization Strategies

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 98 |

| THF | 7.52 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 90 |

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state.

Temperature and Time Effects

-

Room Temperature : Optimal for balancing reaction rate and byproduct formation.

-

Extended Stirring (>6 hours) : No significant yield improvement but increases energy costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cycloheptylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Oxidized products may include carboxylic acids or other oxidized benzamide derivatives.

Scientific Research Applications

3-chloro-N-cycloheptylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-cycloheptylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Conformation

3-Chloro-N-cyclohexylbenzamide (C₁₃H₁₆ClNO)

- Structure : The cyclohexyl analog shares the same molecular formula but differs in the N-alkyl group geometry. Its crystal system is also orthorhombic (P2₁2₁2₁) but with distinct unit cell parameters (a = 8.4963 Å, b = 11.4891 Å, c = 12.5318 Å) .

- Hydrogen Bonding : Similar N–H···O interactions form C(4) chains, but the cyclohexyl group introduces steric effects that subtly alter packing efficiency compared to the bulkier cycloheptyl derivative.

3-Chloro-N-phenylbenzamide (C₁₃H₁₀ClNO)

- Structure: Replacing the cycloheptyl group with a phenyl ring results in a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å .

- Conformation: The dihedral angle between the benzoyl and phenyl rings is 88.5°, contrasting with the non-planar cycloheptyl derivative. N–H···O hydrogen bonds generate C(4) chains along [010], similar to the cycloheptyl analog .

3-Chloro-N-(3-chlorophenyl)benzamide (C₁₃H₉Cl₂NO)

- Structure : This dichloro derivative crystallizes with two molecules in the asymmetric unit. The dihedral angles between benzoyl and aniline rings are 9.1° and 7.3°, indicating near-planar conformations .

- Hydrogen Bonding : Dual N–H···O interactions link molecules into chains, demonstrating how additional chloro substituents influence packing without disrupting hydrogen-bonding motifs .

Impact of Substituent Size and Position

Comparative Data Table

| Compound | Molecular Formula | Substituents | Crystal System | Hydrogen Bonding | Notable Features |

|---|---|---|---|---|---|

| 3-Chloro-N-cycloheptylbenzamide | C₁₃H₁₆ClNO | Cycloheptyl | Orthorhombic | N–H···O C(4) chains | High steric bulk, trans amide |

| 3-Chloro-N-cyclohexylbenzamide | C₁₃H₁₆ClNO | Cyclohexyl | Orthorhombic | N–H···O C(4) chains | Moderate steric hindrance |

| 3-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | Phenyl | Monoclinic | N–H···O C(4) chains | Planar aromatic stacking |

| 3-Chloro-N-(3-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | 3-Chlorophenyl | Monoclinic | Dual N–H···O chains | Enhanced halogen interactions |

Biological Activity

3-Chloro-N-cycloheptylbenzamide is a benzamide derivative characterized by a chlorine atom at the third position of the benzene ring and a cycloheptyl group attached to the nitrogen atom of the amide. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities.

Chemical Structure:

- Molecular Formula: C14H18ClNO

- IUPAC Name: this compound

- InChI Key: CFAOEBFSQCPXKM-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product. Purification methods like recrystallization or chromatography are employed to obtain high-purity samples for research applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy. Notably, it has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways, which play critical roles in various cellular processes.

Pharmacological Potential

The compound is being investigated for several pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties: Ongoing research is focused on its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Unique Features | Potential Applications |

|---|---|---|

| 3-Chloro-N-cyclohexylbenzamide | Cyclohexyl group; different steric effects | Antimicrobial, anticancer |

| 3-Chloro-N-(2,4-dichlorophenyl)benzamide | Multiple chlorine substitutions; higher lipophilicity | Anticancer |

| 3-Chloro-N-phenethylbenzamide | Phenethyl group; distinct interaction profiles | Antimicrobial |

The cycloheptyl group in this compound may influence its lipophilicity and ability to penetrate biological membranes compared to other derivatives. This structural feature could enhance its pharmacokinetic properties, making it a more effective therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study: A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through modulation of the Notch signaling pathway.

- Antimicrobial Testing: In vitro tests revealed that this compound exhibited notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Analysis: Research indicated that this compound could effectively inhibit certain enzymes involved in metabolic processes, paving the way for further investigations into its use as a pharmaceutical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.